molecular formula C12H16BrNO B2816763 2-bromo-N-(4-butylphenyl)acetamide CAS No. 70110-34-8

2-bromo-N-(4-butylphenyl)acetamide

Cat. No.: B2816763
CAS No.: 70110-34-8
M. Wt: 270.17
InChI Key: IIIQZVLJCUNXJE-UHFFFAOYSA-N
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Description

2-bromo-N-(4-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 4-butylphenyl group, and the hydrogen atom of the acetyl group is substituted by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-butylphenyl)acetamide typically involves the bromination of N-(4-butylphenyl)acetamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Corresponding amines or alcohols.

    Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(4-butylphenyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the design of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-butylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The bromine atom and the butylphenyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action may vary depending on the context and the specific biological activity being investigated.

Comparison with Similar Compounds

2-bromo-N-(4-butylphenyl)acetamide can be compared with other similar compounds, such as:

    2-bromo-N-phenylacetamide: Lacks the butyl group, which may affect its solubility and biological activity.

    2-bromo-N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of a butyl group, which can influence its reactivity and interactions with molecular targets.

    2-bromo-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a butyl group, which may affect its physical properties and biological activity.

The uniqueness of this compound lies in the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

2-bromo-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIQZVLJCUNXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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